molecular formula C10H10N4O3 B7885348 2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid

2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid

Cat. No.: B7885348
M. Wt: 234.21 g/mol
InChI Key: HQGWPIDPXLUIDN-UHFFFAOYSA-N
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Description

2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid is a chemical compound with the molecular formula C10H10N4O3. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to an acetic acid moiety and a phenoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through nucleophilic substitution reactions using phenol derivatives and suitable leaving groups.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenol derivatives with alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxymethyl derivatives.

Scientific Research Applications

2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: It is used in the development of advanced materials such as polymers and coatings with enhanced properties.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The phenoxymethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(phenoxymethyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid: A structural isomer with similar properties but different reactivity.

    2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole: A related compound with a different heterocyclic ring, used in similar applications.

Uniqueness

2-[5-(phenoxymethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid is unique due to its specific combination of the tetrazole ring and phenoxymethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(phenoxymethyl)tetrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-10(16)6-14-9(11-12-13-14)7-17-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWPIDPXLUIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=NN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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